![molecular formula C25H26N6O3S B2585982 2-({3-oxo-2-[3-oxo-3-(4-phénylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acétamide CAS No. 1038407-88-3](/img/structure/B2585982.png)
2-({3-oxo-2-[3-oxo-3-(4-phénylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes an imidazo[1,2-c]quinazoline core, a phenylpiperazine moiety, and a sulfanylacetamide group. Its intricate structure suggests it may have significant biological activity, making it a subject of interest for researchers in various scientific fields.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs for neurological disorders or cancer.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
Orientations Futures
The compound “2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide” could be of interest for further study, given its complex structure and potential bioactivity. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile .
Méthodes De Préparation
The synthesis of 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves multiple steps, typically starting with the preparation of the imidazo[1,2-c]quinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. Finally, the sulfanylacetamide group is attached via thiol-ene click chemistry or other suitable methods. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazo[1,2-c]quinazoline derivatives and phenylpiperazine-containing molecules. For example:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been studied for its acetylcholinesterase inhibitory activity.
2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione: Another compound with a similar phenylpiperazine moiety.
The uniqueness of 2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide lies in its combination of structural features, which may confer distinct biological activities and therapeutic potential.
Propriétés
IUPAC Name |
2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c26-21(32)16-35-25-28-19-9-5-4-8-18(19)23-27-20(24(34)31(23)25)10-11-22(33)30-14-12-29(13-15-30)17-6-2-1-3-7-17/h1-9,20H,10-16H2,(H2,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKLOUMDXPNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
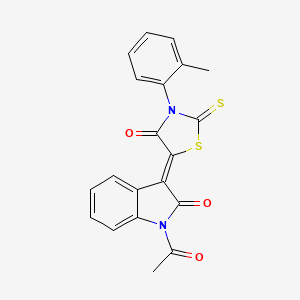

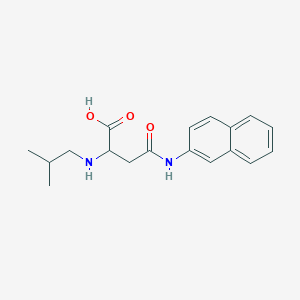
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
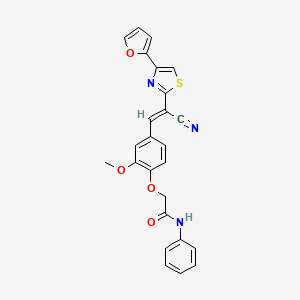
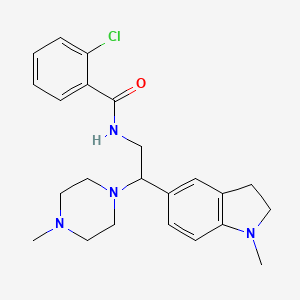
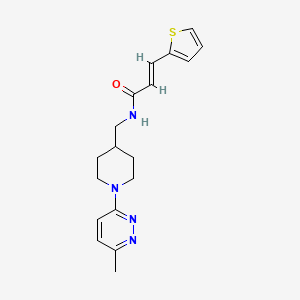
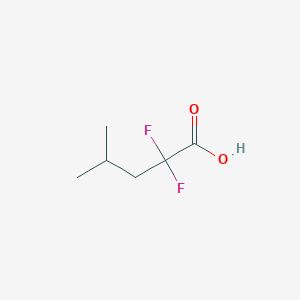
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)
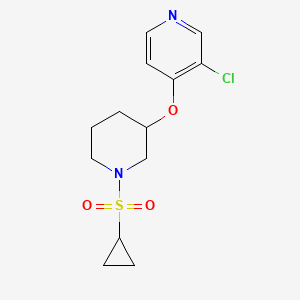

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2585921.png)

